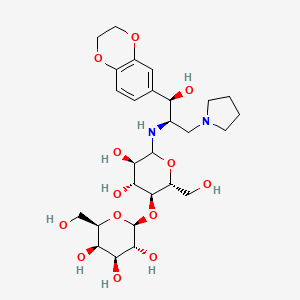
Danazol-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danazol-13C3 is a stable isotope-labeled analogue of Danazol, a synthetic steroid used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and tracing experiments .
Vorbereitungsmethoden
The preparation of Danazol-13C3 involves several synthetic steps starting from androstenedione . The key steps include:
3-site enol etherification: Androstenedione reacts with triethyl orthoformate in the presence of absolute ethyl alcohol and p-toluenesulfonic acid at 30-50°C for 4-10 hours.
17-site carbonyl ethynylation: The product from the previous step reacts with potassium hydroxide powder in an acetylene airflow at 5-10°C for 1-2 hours.
3-site hydrolysis: and 2-site methylidynel hydroxylation : These steps involve hydrolysis and hydroxylation reactions to introduce the necessary functional groups.
Analyse Chemischer Reaktionen
Danazol-13C3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Danazol-13C3 has a wide range of scientific research applications:
Wirkmechanismus
Danazol-13C3 exerts its effects by inhibiting the pituitary output of gonadotropins, thereby suppressing the pituitary-ovarian axis . This leads to a reduction in the production of ovarian estrogen . This compound also binds to sex hormone receptors and inhibits enzymes involved in steroidogenesis . Additionally, it displaces steroid hormones from their carrier proteins, further reducing their activity .
Vergleich Mit ähnlichen Verbindungen
Danazol-13C3 is unique due to its stable isotope labeling, which makes it particularly useful in tracing and metabolic studies . Similar compounds include:
Danazol: The non-labeled version of this compound, used in the treatment of the same medical conditions.
Ethisterone: A synthetic steroid similar to Danazol but without the stable isotope labeling.
Testosterone derivatives: Other synthetic steroids with similar structures and functions but lacking the specific labeling of this compound.
This compound stands out due to its enhanced utility in research applications, providing more detailed insights into the metabolic and pharmacokinetic properties of Danazol .
Eigenschaften
Molekularformel |
C22H27NO2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(1S,2R,13R,14S,17R,18S)-17-(1,2-13C2)ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1 |
InChI-Schlüssel |
POZRVZJJTULAOH-AXSCGXABSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC5=C(C[C@]34C)[13CH]=NO5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


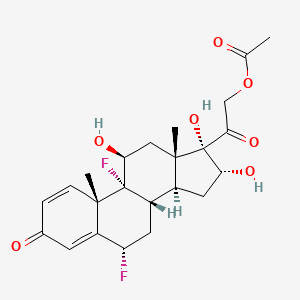
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
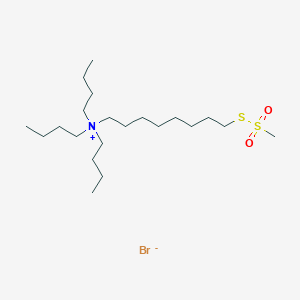
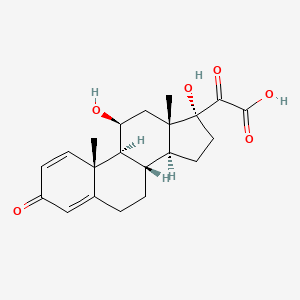
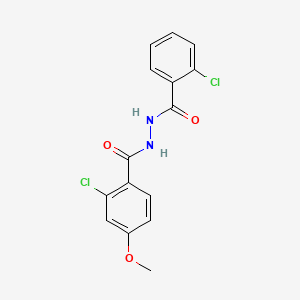

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
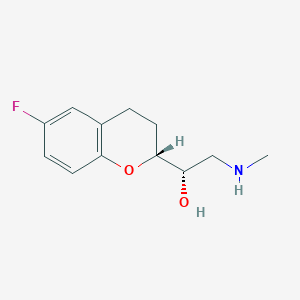
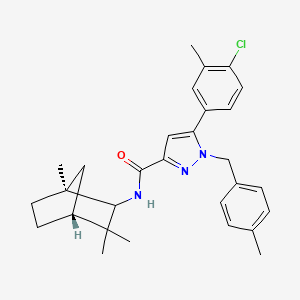

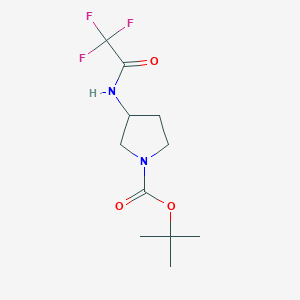
![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
